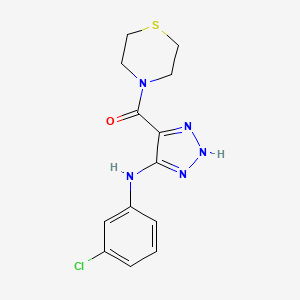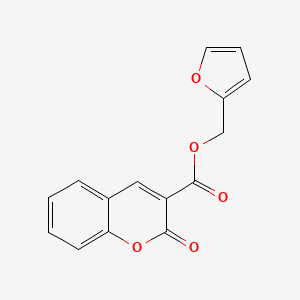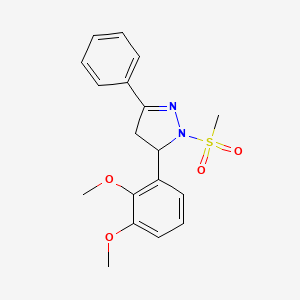![molecular formula C25H31N3O3S B6483769 3-[4-(4-benzylpiperidin-1-yl)-2,2-dimethyl-4-oxobutyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 907988-09-4](/img/structure/B6483769.png)
3-[4-(4-benzylpiperidin-1-yl)-2,2-dimethyl-4-oxobutyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylpiperidine is a drug and research chemical used in scientific studies . It acts as a monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .
Synthesis Analysis
The synthesis of benzylpiperidine involves the reaction of 4-Cyanopyridine with toluene to give 4-benzylpyridine . The catalytic hydrogenation of the pyridine ring then completes the synthesis .Molecular Structure Analysis
The molecular structure of benzylpiperidine consists of a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .Chemical Reactions Analysis
Benzylpiperidine acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It also functions as a monoamine oxidase inhibitor (MAOI) with preference for MAO-A .Physical And Chemical Properties Analysis
The empirical formula of benzylpiperidine is C12H17N and it has a molar mass of 175.275 g·mol −1 .Mechanism of Action
Target of Action
The primary target of this compound is the chemokine receptor CCR5 . CCR5 is a seven transmembrane G-protein coupled receptor that plays a crucial role in the entry process of HIV-1 . It has been identified as an essential co-receptor for macrophage-tropic (R5) HIV-1 strains .
Mode of Action
The compound interacts with its target, the CCR5 receptor, by acting as an antagonist . It binds to the receptor and inhibits its function, thereby preventing HIV-1 entry into the cells . The compound contains a basic nitrogen atom, which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .
Biochemical Pathways
The compound’s action primarily affects the HIV-1 entry pathway . By blocking the CCR5 receptor, it prevents the entry of HIV-1 into the cells, thereby inhibiting the progression of the infection .
Result of Action
The primary result of the compound’s action is the inhibition of HIV-1 entry into the cells . This can potentially slow down the progression of the infection and provide a therapeutic benefit to individuals with HIV-1 .
Future Directions
Biochemical Analysis
Biochemical Properties
3-[4-(4-benzylpiperidin-1-yl)-2,2-dimethyl-4-oxobutyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with the chemokine receptor CCR5, a G-protein coupled receptor involved in HIV-1 entry into cells . The interaction between this compound and CCR5 is believed to involve a strong salt-bridge interaction, which anchors the compound to the receptor. Additionally, the compound’s lipophilic groups enhance its binding affinity to CCR5, making it a potential candidate for HIV-1 treatment.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has demonstrated neuroprotective effects on SH-SY5Y cells, a human neuroblastoma cell line . The compound inhibits AChE-mediated Aβ fibrillogenesis, which is associated with Alzheimer’s disease, by interacting with the AChE peripheral anionic site. This interaction prevents the toxic conformation of Aβ 1–42 and stabilizes the α-helical content, thereby protecting cells from oxidative injury and cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound’s ability to prevent β-sheet aggregation and fibril formation is a key aspect of its mechanism of action . Molecular docking and simulation studies have shown that the compound can bind to Aβ by inhibiting its toxic conformation and stabilizing the α-helical content. This binding interaction is crucial for its neuroprotective effects, as it prevents the formation of toxic aggregates that can lead to cell death.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound has shown consistent stability and effectiveness in preventing β-sheet aggregation and fibril formation . Long-term studies have demonstrated that the compound maintains its neuroprotective effects, reducing oxidative stress and preventing cell death in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at a dosage of 5 mg/kg, the compound significantly reverses scopolamine-induced neurobehavioral, biochemical, neurochemical, and histopathological changes in a manner comparable to the standard drug donepezil . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with glycine transporter 1 (GlyT1) has been studied as a potential strategy for drug discovery in schizophrenia . By inhibiting GlyT1, the compound can modulate glycine levels, influencing neurotransmitter activity and potentially providing therapeutic benefits.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound’s ability to penetrate the blood-brain barrier and its selective binding to GlyT1 suggest that it can effectively reach target sites within the central nervous system. This selective distribution is crucial for its potential therapeutic applications, as it ensures that the compound reaches the desired sites of action without causing off-target effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interaction with the AChE peripheral anionic site suggests that it may localize to regions where AChE is abundant, such as synaptic clefts in the brain. This localization is essential for its neuroprotective effects, as it allows the compound to effectively inhibit AChE-mediated Aβ fibrillogenesis and prevent the formation of toxic aggregates.
properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3S/c1-25(2,17-23-26-21-10-6-7-11-22(21)32(30,31)27-23)18-24(29)28-14-12-20(13-15-28)16-19-8-4-3-5-9-19/h3-11,20H,12-18H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHOYUFXBWUHFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=NS(=O)(=O)C2=CC=CC=C2N1)CC(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-chlorophenyl)amino]-N-[(3-ethoxy-4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6483697.png)
![N-(4-chlorophenyl)-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B6483700.png)
![1-[4-(4-{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazin-1-yl)phenyl]ethan-1-one](/img/structure/B6483705.png)
![4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B6483710.png)
![N-(2-fluorophenyl)-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B6483712.png)

![N-(3-chlorophenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B6483728.png)
![{[(3-methylphenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B6483729.png)

![4-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B6483732.png)
![N-cyclopropyl-3-(4-methoxyphenyl)-N-[(thiophen-3-yl)methyl]propanamide](/img/structure/B6483751.png)
![2-thia-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B6483754.png)
![2-chloro-N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}benzamide](/img/structure/B6483763.png)
